2-bromo-N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]benzamide
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Overview
Description
2-BROMO-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 2-BROMO-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE involves several steps:
Chemical Reactions Analysis
2-BROMO-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE undergoes various chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Scientific Research Applications
2-BROMO-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BROMO-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-BROMO-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE can be compared with other similar compounds:
2-Chloro-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE: This compound has a chloro group instead of a bromo group, which affects its reactivity and biological activity.
2-Fluoro-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE: The presence of a fluoro group can enhance the compound’s stability and lipophilicity.
These comparisons highlight the unique properties of 2-BROMO-N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]BENZAMIDE, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H23BrN2O3 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-bromo-N-[5-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C24H23BrN2O3/c1-13-10-11-18(12-21(13)26-24(30)19-8-6-7-9-20(19)25)27-14(2)22(16(4)28)23(15(27)3)17(5)29/h6-12H,1-5H3,(H,26,30) |
InChI Key |
BRDVJJONLMGSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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